(4-pyridin-2-yloxyphenyl)methanol
Overview
Description
(4-pyridin-2-yloxyphenyl)methanol: is an organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.23 g/mol . This compound is characterized by a phenyl ring substituted with a pyrid-2-yloxy group and a methanol group. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-pyridin-2-yloxyphenyl)methanol typically involves the reaction of 4-hydroxybenzaldehyde with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale reactions, with optimizations for yield and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-pyridin-2-yloxyphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: (4-pyridin-2-yloxyphenyl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further functionalization .
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules .
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of (4-pyridin-2-yloxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrid-2-yloxy group can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function . These interactions can modulate biological pathways and processes, making the compound valuable in research and development.
Comparison with Similar Compounds
- 4-(Pyrid-3-yloxy)phenylmethanol
- 4-(Pyrid-4-yloxy)phenylmethanol
- 4-(Pyrid-2-yloxy)benzyl alcohol
Comparison: Compared to its analogs, (4-pyridin-2-yloxyphenyl)methanol exhibits unique reactivity and binding properties due to the position of the pyrid-2-yloxy group. This positional difference can significantly impact the compound’s chemical behavior and biological activity, making it distinct from other similar compounds .
Biological Activity
(4-pyridin-2-yloxyphenyl)methanol, with the molecular formula CHNO and a molecular weight of 201.23 g/mol, is a compound of significant interest in biological research. Its unique structure allows it to interact with various biological targets, making it a valuable tool in pharmacological studies. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
The compound can be synthesized through nucleophilic aromatic substitution reactions, typically involving the reaction of 4-hydroxybenzaldehyde with 2-chloropyridine in the presence of a base such as potassium carbonate. This method yields this compound efficiently and can be optimized for purity and yield in industrial settings.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The pyrid-2-yloxy group allows for hydrogen bonding and π-π interactions that can modulate the activity of these targets. This interaction is crucial for its role in various biochemical pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against certain Gram-positive bacteria.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which could be beneficial in therapeutic applications targeting metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Data Table: Biological Activity Summary
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of this compound, it was found to exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure was crucial for its binding affinity to bacterial cell walls, leading to cell lysis .
- Enzyme Interaction Studies : Research highlighted the compound's role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it was shown to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis, indicating potential applications in cancer therapy .
- Receptor Binding Studies : Investigations into the receptor modulation capabilities revealed that this compound could selectively activate certain G-protein coupled receptors (GPCRs), influencing cAMP signaling pathways. This selectivity suggests its potential as a lead compound for developing drugs targeting GPCR-related conditions .
Properties
IUPAC Name |
(4-pyridin-2-yloxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-9-10-4-6-11(7-5-10)15-12-3-1-2-8-13-12/h1-8,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTXOQRCIVCMLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591333 | |
Record name | {4-[(Pyridin-2-yl)oxy]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194017-70-4 | |
Record name | {4-[(Pyridin-2-yl)oxy]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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